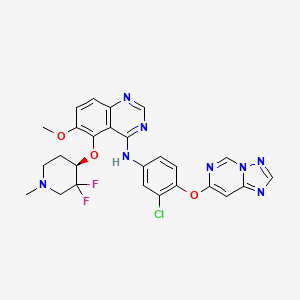
Her2-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Her2-IN-13 is a small molecule inhibitor specifically designed to target the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Overexpression or amplification of HER2 is frequently observed in various cancers, including breast, gastric, and ovarian cancers . This compound has shown promise in preclinical studies as a potential therapeutic agent for HER2-positive cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Her2-IN-13 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. Common reagents used in these steps include aldehydes, ketones, and amines.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s binding affinity and selectivity for HER2. These modifications often involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The purity and identity of this compound are confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of cost-effective reagents, and the implementation of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
Her2-IN-13 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can convert this compound to its reduced form, potentially affecting its binding properties.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different biological activities and pharmacokinetic properties.
Scientific Research Applications
Her2-IN-13 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the structure-activity relationships of HER2 inhibitors. It helps in understanding the key interactions between the inhibitor and the receptor.
Biology: In biological research, this compound is employed to investigate the role of HER2 in cell signaling pathways and cancer progression. It is used in cell-based assays to assess its effects on cell proliferation, apoptosis, and migration.
Medicine: this compound has potential therapeutic applications in the treatment of HER2-positive cancers. Preclinical studies have shown its efficacy in inhibiting tumor growth and reducing metastasis.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new HER2-targeted therapies. It is also used in drug screening and optimization processes.
Mechanism of Action
Her2-IN-13 exerts its effects by binding to the extracellular domain of HER2, preventing its dimerization and activation. This inhibition disrupts downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways . By blocking these pathways, this compound inhibits cell proliferation and induces apoptosis in HER2-positive cancer cells. The compound’s high selectivity for HER2 ensures minimal off-target effects, making it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Her2-IN-13 is compared with other HER2 inhibitors, such as trastuzumab, lapatinib, and pertuzumab . While trastuzumab and pertuzumab are monoclonal antibodies, and lapatinib is a small molecule tyrosine kinase inhibitor, this compound is unique due to its specific binding to the extracellular domain of HER2. This unique mechanism of action allows this compound to overcome resistance mechanisms associated with other HER2-targeted therapies. Similar compounds include:
Trastuzumab: A monoclonal antibody that binds to the extracellular domain of HER2.
Lapatinib: A small molecule tyrosine kinase inhibitor that targets both HER2 and epidermal growth factor receptor (EGFR).
Pertuzumab: A monoclonal antibody that prevents HER2 dimerization with other HER family members.
This compound’s distinct binding properties and high selectivity make it a valuable addition to the arsenal of HER2-targeted therapies.
Properties
Molecular Formula |
C26H23ClF2N8O3 |
|---|---|
Molecular Weight |
569.0 g/mol |
IUPAC Name |
N-[3-chloro-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]-5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C26H23ClF2N8O3/c1-36-8-7-20(26(28,29)11-36)40-24-19(38-2)6-4-17-23(24)25(32-12-30-17)35-15-3-5-18(16(27)9-15)39-22-10-21-31-13-34-37(21)14-33-22/h3-6,9-10,12-14,20H,7-8,11H2,1-2H3,(H,30,32,35)/t20-/m1/s1 |
InChI Key |
OCTIIGKPLDEYJH-HXUWFJFHSA-N |
Isomeric SMILES |
CN1CC[C@H](C(C1)(F)F)OC2=C(C=CC3=C2C(=NC=N3)NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=N5)Cl)OC |
Canonical SMILES |
CN1CCC(C(C1)(F)F)OC2=C(C=CC3=C2C(=NC=N3)NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=N5)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
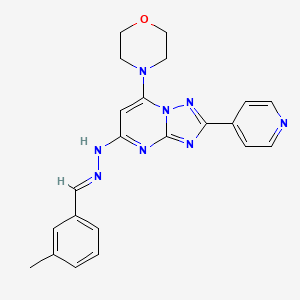
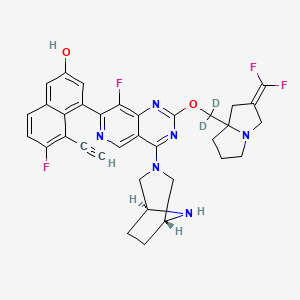
![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
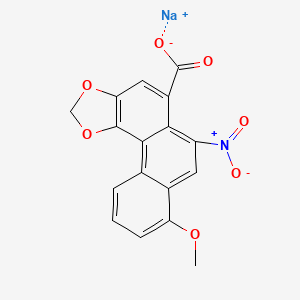

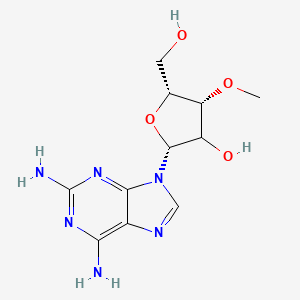
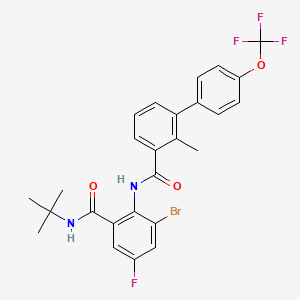
![[Lys3]-Bombesin](/img/structure/B12387792.png)
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
